5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound features two tert-butyl groups and a phenyl group attached to a benzene ring, making it a highly substituted aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amine groups are alkylated with tert-butyl halides under basic conditions to introduce the tert-butyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. Continuous flow reactors might be used to ensure consistent production rates and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amine groups are converted to nitroso or nitro groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may serve as a model compound for understanding the interactions between aromatic amines and biological macromolecules.
Medicine
While not widely used in medicine, derivatives of this compound could be explored for their pharmacological properties. Aromatic amines are known to have various biological activities, and this compound could serve as a lead compound for drug development.
Industry
In industry, this compound may be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile due to the presence of amine groups. In biological systems, it may interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N1-Phenylbenzene-1,2-diamine: Lacks the tert-butyl groups, making it less sterically hindered.
N1-(4-Methylphenyl)benzene-1,2-diamine: Contains methyl groups instead of tert-butyl groups, affecting its reactivity and solubility.
N1-(4-tert-Butylphenyl)benzene-1,2-diamine: Similar but with only one tert-butyl group, leading to different steric and electronic properties.
Uniqueness
5-(tert-Butyl)-N1-(4-(tert-butyl)phenyl)benzene-1,2-diamine is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and influence its chemical reactivity and physical properties. This makes it particularly useful in applications where steric effects are crucial, such as in the design of catalysts and materials.
Properties
Molecular Formula |
C20H28N2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-tert-butyl-2-N-(4-tert-butylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C20H28N2/c1-19(2,3)14-7-10-16(11-8-14)22-18-13-15(20(4,5)6)9-12-17(18)21/h7-13,22H,21H2,1-6H3 |
InChI Key |
WIDKEUZYDYHHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.